molecular formula C20H22N6O3S B2861304 (4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1396864-03-1

(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2861304
CAS No.: 1396864-03-1
M. Wt: 426.5
InChI Key: ZTOYDDAUGUTHQD-UHFFFAOYSA-N
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Description

(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on similar molecules highlights their interactions with biological targets, such as cannabinoid receptors, which are critical for understanding ligand-receptor binding mechanisms and developing pharmacophore models for drug design. For instance, studies on cannabinoid receptor antagonists help in elucidating the steric and electrostatic requirements for receptor binding, assisting in the development of novel therapeutics for various conditions related to receptor activity (J. Shim et al., 2002).

Synthesis and Crystal Structure Analysis

The synthesis and structural analysis of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, demonstrate the intricacies of molecular architecture and the importance of understanding molecular conformations for designing compounds with desired properties (H. R. Girish et al., 2008). These studies are fundamental in the fields of crystallography and materials science, where molecular structure dictates the physical and chemical properties of the material.

Antimicrobial and Antifungal Activities

Compounds bearing structural similarities to the query molecule have been evaluated for their antimicrobial and antifungal activities. This research is crucial for the discovery of new agents against resistant strains of bacteria and fungi. Studies on pyridine derivatives, for instance, have shown variable and modest activity against investigated microbial strains, providing a foundation for the development of new antimicrobial agents (N. Patel et al., 2011).

Pharmacological Evaluation for Pain Treatment

The pharmacological evaluation of novel methanone derivatives as TRPV4 antagonists showcases their potential in treating pain. This research is instrumental in identifying new therapeutic targets and molecules for pain management, contributing to the broader field of neurology and pain medicine (Naoki Tsuno et al., 2017).

Drug Delivery Systems

The development of water-soluble metalla-cages for the delivery of lipophilic compounds, including pyrenyl derivatives, is a cutting-edge application in drug delivery and pharmaceutical sciences. Such research enables the effective delivery of hydrophobic drugs, overcoming one of the significant challenges in drug formulation and therapy (J. Mattsson et al., 2010).

Properties

IUPAC Name

[1-(2-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-5-3-4-6-17(15)26-19(16-7-9-21-10-8-16)18(22-23-26)20(27)24-11-13-25(14-12-24)30(2,28)29/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYDDAUGUTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.